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Introduction

Hydrogenated silicon carbonitride (SiCN:H) thin films are increasingly vital as diffusion barriers
in microelectronics, particularly to prevent the migration of copper from interconnects into the
surrounding dielectric material. The integrity of these barriers is critical for the reliability and
performance of ultra-large-scale integration (ULSI) circuits. Tetramethylsilane (TMS), with the
chemical formula Si(CHs)s, has emerged as a key precursor for the deposition of high-quality
SICN:H films via plasma-enhanced chemical vapor deposition (PECVD). Its vapor phase,
combined with a nitrogen source like ammonia (NHs), allows for the growth of amorphous,
dense, and thermally stable films with excellent barrier properties. This document provides a
detailed overview of the application of TMS in the synthesis of SICN:H diffusion barrier films,
including experimental protocols and characterization data.

Data Presentation

The properties of SICN:H films are highly dependent on the deposition parameters. The
following tables summarize the quantitative data from various studies on SiCN:H films grown
using TMS.

Table 1: PECVD Deposition Parameters for SiCN:H Films using TMS
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Parameter Range Unit Reference

Tetramethylsilane

Precursor - 1][2][3

(TMS) [11[2][3]
Nitrogen Source Ammonia (NHs) - [1112][3]
Carrier Gas Helium (He) sccm [1]
Deposition

100 - 400 °C [1]
Temperature
TMS Partial Pressure 6x1073 - 1.5x1072 Torr [1]
NHs/TMS Partial

: 0-1 - [1]

Pressure Ratio
Plasma Power 20 - 1500 W [1]
Total Pressure 2.1x102 Torr [1]

Table 2: Properties of SICN:H Films Grown from TMS
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. Deposition
Property Value Range Unit . Reference
Conditions
Si: ~25-40, C: Varies with
Elemental .
N ~20-50, N: ~10- at. % NHs/TMS ratio [1]
Composition
35, H: ~10-20 and temperature
. ) Mild plasma
Deposition Rate up to 33 nm/min - [11[4]
conditions
) Dependent on
Refractive Index 1.55-2.08 - ] B [1][5]
film composition
Optical Bandgap Increases with
3.0-5.2 eV ] [1][5]
(E_9) nitrogen content
Microwave
Hardness up to 12 GPa [1]
PECVD
Microwave
Young's Modulus  up to 120 GPa [1]
PECVD
Dielectric
<5 - - [6]
Constant (k)
71 (as-
. 400 °C,
Water Contact deposited), 37
° P(NH3)/P(TMS) [1][5]
Angle (after plasma — 04

treatment)

Experimental Protocols
PECVD Deposition of SICN:H Films

This protocol describes a typical process for depositing SICN:H films using a PECVD system
with TMS and ammonia.

Materials:

o Tetramethylsilane (TMS, 99.9% purity)[1]
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Ammonia (NHs, 99.999% purity)

Helium (He, 99.999% purity) or Argon (Ar)

Silicon wafers (p-type, <100>) or other suitable substrates

PECVD reactor

Procedure:

Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g.,
RCA clean) to remove organic and inorganic contaminants. Dry the substrates in a nitrogen
flow.

System Preparation: Load the cleaned substrates into the PECVD chamber. Evacuate the
chamber to a base pressure of less than 10~ Torr.

Precursor Delivery: Maintain the TMS precursor in a glass ampoule at room temperature.[1]
Deliver the TMS vapor into the reaction chamber through a mass flow controller (MFC).

Gas Mixture Introduction: Introduce ammonia and a carrier gas (e.g., Helium) into the
chamber at controlled flow rates using their respective MFCs. The ratio of NHs to TMS is a
critical parameter for controlling the nitrogen content and properties of the film.[1]

Deposition Conditions:
o Set the substrate temperature to the desired value (e.g., 100-400 °C).[1]

o Adjust the gas flow rates to achieve the desired partial pressures and total pressure (e.g.,
2.1 x1072Torr).[1]

o Ignite the plasma by applying RF or microwave power (e.g., 20 W for mild plasma
conditions).[1]

Deposition: Maintain the deposition conditions for the desired time to achieve the target film
thickness. The deposition rate can be up to 33 nm/min under mild plasma conditions.[1][4]
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o Post-Deposition: After deposition, turn off the plasma and the precursor and gas flows. Allow
the substrates to cool down in a vacuum or in an inert gas atmosphere.

Characterization of SICN:H Films

3.2.1. Film Composition and Chemical Bonding:

o X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition (Si, C, N,
0O) and chemical bonding states.

o Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in
the film, such as Si-C, Si-N, Si-H, C-H, and N-H. The intensity of the Si-CHs stretch mode
can be correlated with the precursor fragmentation.[3][7][8]

3.2.2. Film Thickness and Optical Properties:

e Spectroscopic Ellipsometry: To measure the film thickness and refractive index.
o UV-Visible Spectroscopy: To determine the optical bandgap of the film.[1]
3.2.3. Morphological and Mechanical Properties:

o Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of
the deposited films.

e Nanoindentation: To measure the hardness and Young's modulus of the films.
3.2.4. Diffusion Barrier Performance:

e Secondary lon Mass Spectrometry (SIMS): To obtain a depth profile of copper distribution
within the SiCN:H film and the underlying dielectric after thermal annealing. A lower Cu
signal within the dielectric indicates better barrier performance.[3][7][8] This is a crucial test
for evaluating the effectiveness of the SICN:H film as a copper diffusion barrier.[2][3]

Visualizations
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Caption: PECVD process for SiCN:H film growth from TMS.

Caption: Amorphous network structure of a SICN:H film.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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